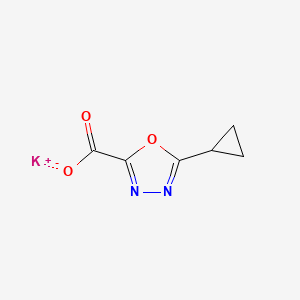

Potassium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate

Description

Potassium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate (CAS No. 1989671-27-3) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a cyclopropyl group at position 5 and a carboxylate salt at position 2. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile building block due to its stability and reactivity . It is supplied globally by specialized manufacturers like Ambeed, Inc., highlighting its industrial relevance .

Properties

IUPAC Name |

potassium;5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3.K/c9-6(10)5-8-7-4(11-5)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJZNCOTZFSJNL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989671-27-3 | |

| Record name | potassium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylcarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization to form the oxadiazole ring . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while nucleophilic substitution can produce a variety of substituted oxadiazoles .

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity

Potassium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate exhibits significant potential as an anticancer agent. Its structural properties allow it to interact with various biological targets, which is crucial for its therapeutic efficacy. Research has indicated that derivatives of oxadiazoles can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and enzyme inhibition.

- Case Study : A study screened several oxadiazole derivatives for anticancer activity against multiple cell lines. Among them, compounds structurally related to this compound demonstrated considerable growth inhibition rates against CNS and renal cancer cells .

Mechanism of Action

The compound's mechanism involves binding to specific enzymes or receptors involved in inflammatory pathways. Preliminary findings suggest that it may inhibit enzymes such as EGFR and Src, which are critical in cancer progression .

Agricultural Chemistry

This compound also finds applications in agricultural chemistry as a potential fungicide or herbicide. Its reactivity allows it to be modified to enhance its efficacy against plant pathogens.

- Research Insights : Studies have shown that oxadiazole derivatives possess antifungal properties. This compound can be synthesized into various formulations that target specific agricultural pests without harming beneficial organisms.

Synthetic Chemistry

The compound serves as an important intermediate in organic synthesis due to its versatile reactivity profile. It can undergo nucleophilic substitutions and electrophilic additions typical of oxadiazole derivatives.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with electrophiles to form new compounds |

| Electrophilic Addition | Can add across double bonds in various substrates |

This versatility allows chemists to explore modifications that may enhance the biological activity or alter the physicochemical properties of the compound.

Mechanism of Action

The mechanism of action of potassium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate (CAS No. 1909327-39-4)

- Structural Difference : Replaces the oxygen atom in the oxadiazole ring with sulfur, forming a 1,3,4-thiadiazole core .

- Physicochemical Properties :

- Molecular Formula: C₆H₇KN₂O₂S

- Molar Mass: 210.29 g/mol

- Thiadiazoles generally exhibit lower thermal stability compared to oxadiazoles due to weaker S–N bonds .

Potassium 5-Methyl-1,3,4-oxadiazole-2-carboxylate (CAS No. 888504-28-7)

Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate (Ref: 10-F214562)

Aromatic-Substituted Oxadiazoles

- Examples: Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate (CAS No. 931760-32-6) 2-(3-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole .

- Key Differences :

Comparative Data Table

*Calculated based on molecular formula.

Biological Activity

Potassium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

Chemical Structure : this compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, contributing to its unique chemical properties. The cyclopropyl group enhances its steric and electronic characteristics, influencing its biological interactions.

The mechanism of action for this compound is primarily attributed to its ability to act as a hydrogen bond acceptor due to the electronegative nitrogen and oxygen atoms in its structure. This property allows it to interact with various biological targets, potentially disrupting key biochemical pathways in pathogens and cancer cells.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that compounds within the oxadiazole family exhibit effective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 - 32 μg/mL | |

| Escherichia coli | 64 - 256 mg/mL | |

| Candida albicans | 64 - 256 mg/mL |

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell proliferation and survival.

| Cancer Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa (Cervical) | 5.0 | Apoptosis induction |

| MCF-7 (Breast) | 10.0 | Cell cycle arrest |

| A549 (Lung) | 8.0 | Growth inhibition |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. It may inhibit pathways associated with inflammation by targeting cyclooxygenases (COX), which are key enzymes in the inflammatory process.

Case Studies

- Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives of oxadiazoles exhibited potent antimicrobial activity against drug-resistant strains. This compound was among those tested for its ability to inhibit growth at low concentrations compared to standard antibiotics .

- Cytotoxicity Against Cancer Cells : Research conducted by Dhumal et al. highlighted the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. The study found that this compound significantly reduced cell viability in HeLa and MCF-7 cells through apoptosis pathways .

- Anti-inflammatory Mechanisms : Another investigation explored the anti-inflammatory properties of oxadiazole compounds where this compound was shown to reduce paw edema in animal models, indicating its potential as an anti-inflammatory agent comparable to traditional NSAIDs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Potassium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of cyclopropanecarbonyl hydrazide with a carbonyl source, followed by carboxylation and potassium salt formation. For example, refluxing precursors (e.g., hydrazide derivatives) in ethanol with potassium hydroxide facilitates cyclization . Optimization includes controlling stoichiometric ratios (e.g., 1:1.2 hydrazide to carbonyl reagent), reaction time (6–8 hours under reflux), and purification via recrystallization (ethanol/water mixtures). Yield improvements (70–85%) are achieved by inert atmosphere conditions (N₂) to prevent oxidation .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm cyclopropyl proton environments (δ 1.0–1.5 ppm) and oxadiazole ring carbons (δ 160–170 ppm).

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C oxadiazole vibration).

- Mass Spectrometry : ESI-MS to verify molecular ion [M⁺] at m/z corresponding to C₇H₆N₂O₃K (exact mass ~220.2 Da).

- Elemental Analysis : Carbon, nitrogen, and potassium content to validate stoichiometry .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store in airtight containers under inert gas (argon) at 2–8°C to prevent hygroscopic degradation. Avoid prolonged exposure to light (UV-sensitive) and moisture. Use desiccants (silica gel) in storage environments. Safety protocols include PPE (nitrile gloves, goggles) and fume hoods during handling due to potential irritant properties .

Advanced Research Questions

Q. What computational approaches can predict the electronic and steric effects of the cyclopropyl substituent on reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model the cyclopropyl ring’s strain (≈27 kcal/mol) and its electron-withdrawing effect on the oxadiazole core. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, while Frontier Molecular Orbital (FMO) analysis predicts reactivity toward electrophiles (e.g., in cross-coupling reactions) .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Methodological Answer :

-

Acidic Conditions (pH <3) : Rapid hydrolysis of the oxadiazole ring, forming cyclopropanecarboxylic acid and ammonia.

-

Basic Conditions (pH >10) : Degradation via nucleophilic attack on the carboxylate group (t₁/₂ ≈12 hours at 25°C).

-

Oxidative Conditions (H₂O₂) : Ring-opening reactions generate nitrile oxides, confirmed by LC-MS .

Condition Degradation Pathway Half-Life (25°C) pH 2.0 Hydrolysis 2 hours pH 12.0 Nucleophilic cleavage 12 hours 10% H₂O₂ Oxidation 30 minutes

Q. What strategies resolve contradictions in reported solubility data across studies?

- Methodological Answer : Discrepancies often arise from purity differences (e.g., residual solvents) or measurement methods. Standardize protocols:

- Solubility Testing : Use saturated solutions equilibrated for 24 hours, filtered (0.22 µm), and quantified via UV-Vis (λ_max ≈270 nm).

- Common Solvents : DMSO (45 mg/mL), water (limited solubility ≈2 mg/mL at 25°C) .

Q. How can regioselectivity be controlled in substitution reactions at the oxadiazole ring?

- Methodological Answer : The C-5 position (cyclopropyl-substituted) is more electrophilic due to inductive effects. Use directing groups (e.g., nitro) or transition-metal catalysis (Pd/Cu) for cross-couplings. For example, Suzuki-Miyaura reactions at C-2 require Pd(PPh₃)₄ and aryl boronic acids (yield 60–75%) .

Q. What biochemical assays are suitable for evaluating its enzyme inhibition potential?

- Methodological Answer : Screen against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.